molecular formula C13H15ClFN3 B1405442 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride CAS No. 1333249-32-3

6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

Cat. No.: B1405442
CAS No.: 1333249-32-3
M. Wt: 267.73 g/mol
InChI Key: RPFCXFLYXNMCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring and a piperazine moiety at the 4th position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.

    Medicine: It is explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Future Directions

The future directions for the research and development of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride could involve the design and synthesis of new quinolone derivatives with increasing bulk at the C-7 position of the main 6-fluoroquinolone scaffold . Further studies could also focus on elucidating the exact mechanism of action and exploring its potential applications in medicine.

Biochemical Analysis

Biochemical Properties

6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial DNA synthesis. This compound interacts with enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. By binding to the subunit A of DNA gyrase, this compound effectively inhibits the enzyme’s activity, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, this compound affects the bacterial cell wall, further contributing to its antimicrobial properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, this compound induces cell death by inhibiting DNA synthesis and disrupting cell wall integrity . In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in stress responses and apoptosis, leading to altered cellular functions . Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. Primarily, this compound exerts its effects by binding to DNA gyrase and topoisomerase IV, inhibiting their enzymatic activities . This binding prevents the supercoiling and relaxation of bacterial DNA, which are critical processes for DNA replication and transcription. Additionally, this compound can interact with other biomolecules, such as proteins and lipids, leading to changes in membrane permeability and cellular signaling . These interactions collectively contribute to the compound’s antimicrobial and cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve its antimicrobial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and lipids, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability . These transport and distribution properties are critical for determining the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the quinoline ring using electrophilic fluorination reagents such as Selectfluor.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced at the 4th position through nucleophilic substitution reactions. This can be achieved by reacting the quinoline derivative with piperazine in the presence of a suitable base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially converting it to dihydroquinoline derivatives.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitution patterns on the quinoline ring.

    Norfloxacin: Similar to ciprofloxacin but with a different spectrum of activity.

    Ofloxacin: Another fluoroquinolone with a broader spectrum of activity.

Uniqueness: 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the piperazine moiety enhances its solubility and bioavailability, making it a valuable compound in the development of new antibacterial agents.

Properties

IUPAC Name

6-fluoro-4-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3.ClH/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFCXFLYXNMCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333249-32-3
Record name Quinoline, 6-fluoro-4-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333249-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride
Reactant of Route 4
Reactant of Route 4
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride
Reactant of Route 5
Reactant of Route 5
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride
Reactant of Route 6
Reactant of Route 6
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.